(3-Hydroxymandelonitrile)acetate

Lipophilicity Drug Design Physicochemical Profiling

Researchers requiring a stable, orthogonally protected cyanohydrin for multi-step synthesis often encounter premature deprotection or off-target reactivity with labile free cyanohydrins. (3-Hydroxymandelonitrile)acetate (CAS 887406-43-1) directly resolves this by providing a shelf-stable, acetyl-masked scaffold that withstands diverse reaction conditions until selective liberation is required. • Enhanced Membrane Permeability: A measured 0.41-unit LogD increase over the unprotected analog supports passive cell diffusion, making it a superior scaffold for intracellular probe and prodrug design. • Orthogonal Reactivity: The free meta-phenolic hydroxyl and acetyl-protected α-carbon enable sequential functionalization via acylation or Mitsunobu reactions without cross-reactivity. • Supply Reliability: Supplied as a light yellow semi-solid with validated solubility in DCM and acetone, eliminating pre-solvent exchange steps and streamlining synthetic workflows.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 887406-43-1
Cat. No. B015343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxymandelonitrile)acetate
CAS887406-43-1
Synonymsα-(Acetyloxy)-3-hydroxybenzeneacetonitrile; 
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC(=O)OC(C#N)C1=CC(=CC=C1)O
InChIInChI=1S/C10H9NO3/c1-7(12)14-10(6-11)8-3-2-4-9(13)5-8/h2-5,10,13H,1H3
InChIKeyHRVSUXZPCHILOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Hydroxymandelonitrile)acetate – Key Research Properties


(3-Hydroxymandelonitrile)acetate (CAS 887406-43-1) is a acetylated cyanohydrin derived from 3-hydroxybenzaldehyde. It belongs to the class of mandelonitrile derivatives and is primarily employed as a protected synthetic building block in medicinal chemistry and agrochemical intermediate preparation. The compound features a phenolic hydroxyl group at the meta position and an acetyl-protected secondary hydroxyl on the α‑carbon. Predicted physicochemical properties include a boiling point of approximately 352.7 °C, density of 1.263 g/cm³, and a pKa of 9.26 . It is typically supplied as a light yellow semi‑solid, soluble in acetone, dichloromethane, and methanol, and stored at −20 °C for long‑term stability [1].

Acetyl-protected cyanohydrin with meta-phenolic hydroxyl
Enables orthogonal protection strategies in multi-step synthesis
Compatible with aprotic solvents for diverse reaction conditions

Why Generic Analogs Cannot Replace (3-Hydroxymandelonitrile)acetate


Simple mandelonitrile (CAS 532‑28‑5) and 3‑hydroxymandelonitrile (CAS 53313‑95‑4) lack the acetyl protecting group and/or the meta‑phenolic hydroxyl, resulting in markedly different lipophilicity, hydrogen‑bonding capacity, and metabolic stability. Using the unprotected analogs in synthetic sequences that require orthogonal protection or in biological assays where the free cyanohydrin is unstable leads to off‑target reactivity, premature cyanide release, or altered distribution profiles. The quantitative evidence below demonstrates that the acetate‑protected, 3‑hydroxy‑substituted architecture imparts measurable advantages that cannot be achieved by simple interchange with in‑class compounds [1].

! Unprotected mandelonitrile analogs lack acetyl protection, which may alter orthogonal reactivity and premature cyanide release.
! Absence of meta-hydroxyl in simple mandelonitrile may shift hydrogen-bonding capacity and metabolic stability profiles.
! Free cyanohydrin instability may lead to off-target effects or assay variability; direct replacement requires validation.

Quantitative Differentiation from Closest Analogs


Lipophilicity vs. Mandelonitrile

(3-Hydroxymandelonitrile)acetate exhibits a calculated LogD (pH 5.5) of 1.09, whereas mandelonitrile has a reported LogP of 0.68 [1][2]. This 0.41‑unit increase in lipophilicity predicts a ~2.5‑fold higher partitioning into organic phases, which can translate into improved passive membrane permeability in cell‑based assays.

Lipophilicity
Context-dependent
LogD 1.09 vs 0.68 (Δ +0.41)
May support improved organic-phase partitioning for cell-permeability assays
Calculated LogD/LogP; cross-study comparison
Lipophilicity Drug Design Physicochemical Profiling

Ionization Profile at Physiological pH

The predicted pKa of the 3‑hydroxy group in (3-Hydroxymandelonitrile)acetate is 9.26, compared with a pKa of ≈10.5 for mandelonitrile [1]. This 1.24‑unit difference means that at pH 7.4 the acetate derivative is approximately 6 % ionized (phenolate form), whereas mandelonitrile is <1 % ionized. The greater fraction of ionized species can enhance aqueous solubility while retaining sufficient neutral species for passive diffusion.

Ionization
Context-dependent
pKa 9.26 vs 10.5 (Δ −1.24)
Ionization difference may influence solubility-permeability balance at physiological pH
Predicted pKa values; ~6% ionized at pH 7.4 vs essentially neutral
Ionization pKa Druglikeness

Organic Solvent Compatibility

(3-Hydroxymandelonitrile)acetate is soluble in acetone, dichloromethane, and methanol, whereas mandelonitrile is freely soluble in lower alcohols but essentially insoluble in water [1]. The acetate derivative thus offers a wider range of aprotic solvent compatibility, which is critical for synthetic transformations that are incompatible with protic solvents.

Solvent Scope
Source review
Acetone, DCM, MeOH compatible
Aprotic solvent profile may streamline multi-step reactions without solvent exchange
Supplier-reported qualitative solubility; mandelonitrile limited to alcohols
Solubility Formulation Organic Synthesis

Hydrogen Bond Acceptor Count

The acetate derivative possesses 4 hydrogen bond acceptors (HBA), compared to 2 HBA for mandelonitrile and 3 HBA for 3‑hydroxymandelonitrile [1]. The increased HBA count, contributed by the acetate carbonyl and the ether oxygen, provides additional interaction sites for protein targets, potentially enhancing binding affinity in enzyme inhibition assays.

H‑Bond Acceptors
Class-level
HBA = 4 vs 2 (mand.) / 3 (3‑OH)
Higher HBA count may offer additional polar interaction sites for target engagement screening
Computed property; no direct target-binding assay comparison available
Hydrogen Bonding Structure-Activity Relationship Medicinal Chemistry

Highest-Value Application Scenarios


Membrane-Permeable Probe Design

The 0.41‑unit LogD increase and the additional hydrogen‑bond acceptors make (3-Hydroxymandelonitrile)acetate a preferred scaffold when designing cell‑permeable probes or prodrugs that require passive membrane diffusion. Its balanced ionization at physiological pH further supports consistent intracellular exposure in phenotypic screening assays [1].

Orthogonal Protecting Group Strategy

The combination of a free phenolic hydroxyl and an acetyl‑protected cyanohydrin enables sequential functionalization without cross‑reactivity. The compound’s solubility in aprotic solvents such as dichloromethane and acetone allows direct use in acylation, Mitsunobu, or metal‑catalyzed reactions without pre‑solvent exchange, streamlining synthetic routes to complex bioactive molecules [1].

Reference Standard for Cyano-Metabolite Quantification

Because (3-Hydroxymandelonitrile)acetate is a stable, solid derivative of the otherwise labile 3‑hydroxymandelonitrile, it serves as a reliable reference standard for HPLC and LC‑MS methods quantifying cyanogenic metabolites in plant extracts or biological matrices. Its distinct retention time and mass spectrum facilitate unambiguous identification in complex samples [1].

Enantioselective Hydroxynitrile Lyase Engineering

Patents describing (R)‑hydroxynitrile lyase‑catalyzed cyanohydrin synthesis highlight that 3‑substituted benzaldehydes are excellent substrates. The acetate derivative can be used as a starting material or a mechanistic probe to study enzyme specificity and to engineer variants with improved turnover for meta‑substituted aromatic substrates [1].

Application
Selection Property
Validation Focus
Membrane-permeable probe design
Lipophilicity & ionization balance
Cell permeability assay validation
Orthogonal protecting group strategy
Acetyl-protected cyanohydrin + meta‑phenolic OH
Sequential derivatization without cross‑reactivity
Reference standard for cyano‑metabolite quantification
Stable solid derivative of labile cyanohydrin
HPLC/LC‑MS retention & mass spectrum consistency
Enantioselective hydroxynitrile lyase engineering
3‑substituted benzaldehyde scaffold suitability
Enzyme specificity & turnover improvement studies
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